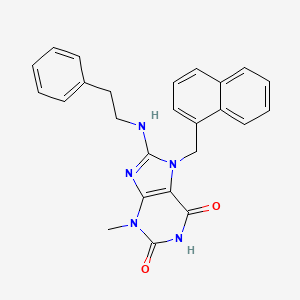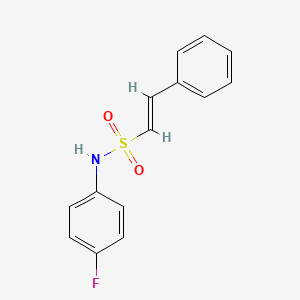
(E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide: . It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂).
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the reaction between an aldehyde and an amine. Specifically, it can be synthesized by condensation of 4-fluorobenzaldehyde with 2-aminophenol in the presence of a base. The reaction proceeds via imine formation, resulting in the desired product .
Reaction Conditions::- Reactants: 4-fluorobenzaldehyde, 2-aminophenol
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Base: Typically sodium hydroxide (NaOH)
- Temperature: Room temperature or reflux
- Isolation: Crystallization or column chromatography
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group could yield the corresponding amine.
Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Substitution: Lewis acids (e.g., AlCl₃), nucleophiles (e.g., amines)
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the imine could yield the corresponding secondary amine.
Scientific Research Applications
(E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide: finds applications in various fields:
Chemistry: As a building block for the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for its pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: May serve as a precursor in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While (E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide is unique due to its specific substitution pattern, similar compounds include other sulfonamides, imines, and phenolic derivatives.
Properties
Molecular Formula |
C14H12FNO2S |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
(E)-N-(4-fluorophenyl)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C14H12FNO2S/c15-13-6-8-14(9-7-13)16-19(17,18)11-10-12-4-2-1-3-5-12/h1-11,16H/b11-10+ |
InChI Key |
XMABHOFNENDQOQ-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12039147.png)

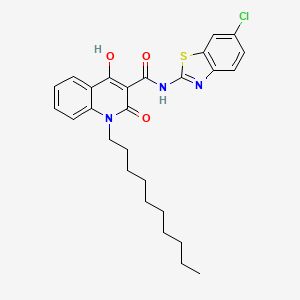
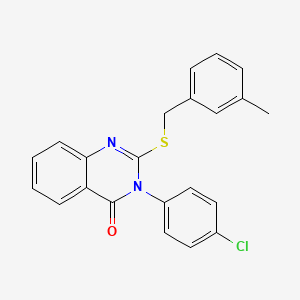



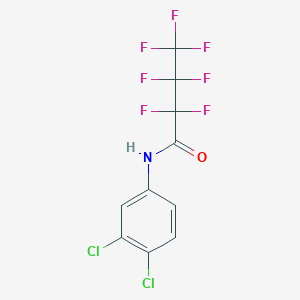
![[3-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12039199.png)

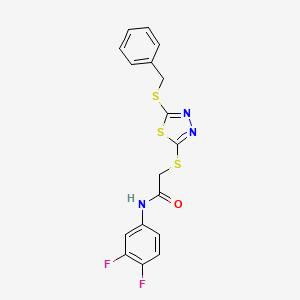

![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039242.png)
